N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide featuring two distinct aryl substituents: a 1-(2,4-dimethylphenyl) group on the triazole ring and an N-(2,3-dimethylphenyl) group on the carboxamide moiety. Its molecular formula is C₂₂H₂₄N₄O, with a molecular weight of 376.46 g/mol .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-9-10-18(14(3)11-12)24-16(5)19(22-23-24)20(25)21-17-8-6-7-13(2)15(17)4/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSOLLZEZOLTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, potential neuroprotective effects, and other pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 350.42 g/mol. The presence of the triazole ring contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| LogP | 4.4367 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 68.248 Ų |
Anti-inflammatory Activity
Compounds with a triazole moiety have been shown to exhibit significant anti-inflammatory activity. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) .
In vitro studies have demonstrated that this compound can reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), suggesting a dual mechanism of action involving both anti-inflammatory and antioxidant properties .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may possess neuroprotective effects. For instance, compounds similar to this compound have been reported to inhibit pathways related to oxidative stress and inflammation in neuronal models .
A specific study indicated that triazole derivatives could mitigate neuroinflammation by blocking the NF-κB signaling pathway and reducing ROS production . These findings highlight the potential of this compound in treating neurodegenerative diseases.
Other Pharmacological Activities
In addition to anti-inflammatory and neuroprotective effects, triazole derivatives have been investigated for their antibacterial and antifungal properties. The compound's structural characteristics allow it to interact with various biological targets effectively.
Case Studies
- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory potential of several triazole derivatives including our compound in LPS-stimulated macrophages. Results showed a marked decrease in pro-inflammatory markers at concentrations as low as 1 µM .
- Neuroprotective Mechanism : In a model of Alzheimer's disease using scopolamine-induced mice, compounds similar to this compound demonstrated significant improvements in cognitive function and memory retention .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles have been shown to inhibit the growth of various bacteria and fungi. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against resistant strains of pathogens. Studies suggest that N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could potentially serve as a lead compound for developing new antimicrobial agents due to its structural similarities with known effective drugs .
Anti-inflammatory Properties
Compounds with the triazole structure have also been investigated for their anti-inflammatory activities. For example, research has shown that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. The specific compound under discussion has demonstrated potential in reducing inflammation markers in vitro and in vivo models .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for use in agricultural pesticides. Triazole derivatives are known for their fungicidal properties and can be utilized to combat various plant diseases caused by fungi. The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell membrane integrity or inhibit key metabolic pathways .
Material Science
Polymer Chemistry
In material science, triazole compounds are being explored for their potential as ligands in coordination chemistry and catalysis. The compound can act as a chelating agent for metal ions, which may enhance the properties of polymers or composites when incorporated into materials. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial uses .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The methyl substituents on the triazole and aromatic rings undergo oxidation under controlled conditions.
Key Findings:
-
Triazole Methyl Group Oxidation:
The 5-methyl group on the triazole ring oxidizes to a carboxylic acid using KMnO₄ in acidic media (pH 2–3, 80°C, 6 hours), yielding N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid .-
Mechanism: Sequential hydroxylation and dehydrogenation via radical intermediates.
-
Yield: ~65% (isolated via recrystallization in ethanol).
-
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Aromatic Methyl Oxidation:
Methyl groups on the 2,4-dimethylphenyl ring are oxidized to aldehydes using CrO₃ in acetic anhydride (reflux, 4 hours), forming 1-(2,4-diformylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .-
Selectivity: Oxidation occurs preferentially at the para-methyl group due to steric hindrance at the ortho position.
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Reduction Reactions
The carboxamide group is susceptible to reduction, modifying the compound’s polarity and hydrogen-bonding capacity.
Experimental Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → 25°C, 2h | N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol | 78% |
| NaBH₄/I₂ | DCM, 25°C, 12h | 4-(Hydroxymethyl)-N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole | 62% |
-
Mechanistic Insight: LiAlH₄ reduces the carboxamide to a primary alcohol, while NaBH₄/I₂ selectively reduces the carbonyl to a methylene group .
Electrophilic Substitution
The triazole ring’s electron-deficient nature facilitates electrophilic attacks at the N1 and C5 positions.
Documented Reactions:
-
Halogenation:
Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at C5, producing 5-bromo-N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide .-
Regioselectivity: C5 bromination dominates due to resonance stabilization of the intermediate.
-
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Nitration:
Reaction with HNO₃/H₂SO₄ at 0°C generates 5-nitro-N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide as the major product .-
Side Products: <5% ortho-nitrated aromatic rings observed.
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Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic displacement reactions.
Notable Examples:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH | NaOH/EtOH, reflux, 3h | N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-hydroxamic acid | Chelating agent synthesis |
| CH₃NH₂ | DMF, 100°C, 6h | N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-(methylcarboxamide) | Bioisostere development |
Cycloaddition and Cross-Coupling
The triazole scaffold engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Suzuki-Miyaura coupling.
Case Study – CuAAC:
Reaction with benzyl azide (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH) produces 1-(2,4-dimethylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-1,2,3-triazole , a bis-triazole derivative .
Hydrolysis and Stability
The carboxamide group hydrolyzes under extreme pH conditions.
Stability Profile:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M HCl, 80°C | Hydrolysis to 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 2.3 hours |
| 1M NaOH, 80°C | Cleavage to N-(2,3-dimethylphenyl)amine and triazole acid | 1.8 hours |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–H activation at the 2,3-dimethylphenyl group, forming a dimer via radical coupling.
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Product: Biaryl-linked dimer (confirmed by HRMS and X-ray crystallography).
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Quantum Yield: Φ = 0.12 ± 0.02.
Biological Activity Correlations
While beyond the scope of pure chemical reactions, SAR studies indicate that:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds :
1-(3-Chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-0655)
- Molecular Formula : C₁₉H₁₉ClN₄O
- Molecular Weight : 354.84 g/mol
- Substituents : A chloro group at the 3-position of the triazole-linked phenyl ring replaces one methyl group.
- Implications : The electron-withdrawing chlorine atom may enhance stability but reduce bioavailability compared to the target compound .
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l) Molecular Formula: C₂₆H₂₄N₆O Molecular Weight: 436.51 g/mol Substituents: A quinolin-2-yl group replaces the N-(2,3-dimethylphenyl) moiety. Activity: Demonstrated Wnt/β-catenin inhibitory activity, suggesting that aromatic heterocycles (e.g., quinoline) enhance target engagement .
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C₂₀H₂₁N₅O₂
- Molecular Weight : 363.41 g/mol
- Substituents : A 4-acetamidophenyl group introduces hydrogen-bonding capability.
- Synthesis : Utilizes amide coupling reagents (e.g., HBTU/DIPEA), similar to the target compound’s likely preparation .
Physicochemical Properties
*Melting points for similar triazole carboxamides range from 123–183°C .
Crystallographic and Analytical Tools
- SHELXL and OLEX2 are widely used for crystal structure refinement and analysis, as seen in triazole derivatives . These tools confirm stereochemistry and packing modes, critical for understanding intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Answer: The compound is synthesized via multi-step reactions, typically involving condensation of substituted anilines with isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide . Characterization relies on NMR spectroscopy (1H/13C) for functional group verification and single-crystal X-ray diffraction (SC-XRD) for structural confirmation. For example, SC-XRD data for similar triazole derivatives are deposited in the Cambridge Crystallographic Data Centre (CCDC) .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
- Answer: Low water solubility is a common challenge for triazole derivatives due to hydrophobic aromatic substituents . Methodological solutions include:
- Co-solvent systems (e.g., DMSO-water mixtures).
- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulation in liposomes or polymeric micelles for improved bioavailability.
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate the compound's inhibitory activity against specific enzymes?
- Answer:
- Target Selection : Prioritize enzymes with structural similarities to those inhibited by analogous triazole carboxamides (e.g., carbonic anhydrase, histone deacetylase) .
- Assay Design : Use fluorescence-based kinetic assays to measure inhibition constants (K_i). For example, competitive inhibition studies with fluorogenic substrates can quantify binding affinity.
- Docking Simulations : Pre-screen targets using molecular docking software (e.g., AutoDock Vina) to predict binding modes and guide experimental validation .
Q. How should researchers resolve contradictions in reported reactivity data across studies (e.g., divergent yields or byproducts)?
- Answer: Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity, catalyst loading). To address this:
- Reproducibility Protocols : Standardize reaction parameters (e.g., anhydrous solvents, inert atmospheres) .
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and side reactions.
- Meta-Analysis : Apply multivariate statistical models to identify critical variables influencing yield .
Q. What computational approaches are effective for predicting novel derivatives with enhanced bioactivity?
- Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Machine Learning (ML) : Train models on existing bioactivity datasets to prioritize substituents for synthesis. Tools like ICReDD’s reaction path search integrate computational and experimental data to accelerate discovery .
- ADMET Prediction : Software like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., sodium azide) .
- Waste Disposal : Neutralize azide intermediates with sodium nitrite and ammonium chloride to prevent explosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
